REACTION_CXSMILES
|
NC1C(Cl)=NC=CN=1.Br.Cl[C:11]1[C:12]2[N:13]([CH:17]=[C:18]([C:20]3[CH:25]=[CH:24][C:23]([S:26]([CH3:29])(=[O:28])=[O:27])=[CH:22][C:21]=3[O:30][CH3:31])[N:19]=2)[CH:14]=[CH:15][N:16]=1.CN(C)C=O>C(N(CC)CC)C>[CH3:31][O:30][C:21]1[CH:22]=[C:23]([S:26]([CH3:29])(=[O:28])=[O:27])[CH:24]=[CH:25][C:20]=1[C:18]1[N:19]=[C:12]2[CH:11]=[N:16][CH:15]=[CH:14][N:13]2[CH:17]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=CN=C1Cl
|
Name
|
α-bromo-2-methoxy-4-methylsulfonylacetophenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
8-chloro-2-(2-methoxy-4-methylsulfonylphenyl)imidazo[1,2-a]pyrazine hydrobromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.ClC=1C=2N(C=CN1)C=C(N2)C2=C(C=C(C=C2)S(=O)(=O)C)OC
|
Name
|
hydrobromide salt
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
palladium-on-barium sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give 4.8 g
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
ADDITION
|
Details
|
the solution was poured into 700 ml
|
Type
|
WASH
|
Details
|
of ethyl acetate, washed four times with a saturated sodium chloride solution
|
Type
|
CONCENTRATION
|
Details
|
the solvent concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
At a reduced volume crystallization
|
Type
|
FILTRATION
|
Details
|
of the title product were recovered by filtration
|
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=CC(=C1)S(=O)(=O)C)C=1N=C2N(C=CN=C2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |